Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate
Overview
Description
Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate is a chemical compound with the IUPAC name ethyl difluoro (6-methyl-2-pyridinyl)acetate . It has a molecular weight of 215.2 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11F2NO2/c1-3-15-9(14)10(11,12)8-6-4-5-7(2)13-8/h4-6H,3H2,1-2H3
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical and Chemical Properties Analysis
This compound is a liquid . More detailed physical and chemical properties are not available in the sources I have.Scientific Research Applications
Anticancer Agent Synthesis
This compound plays a role in the synthesis of potential anticancer agents. Specifically, it has been involved in the creation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds have shown effects on the proliferation and the mitotic index of cultured L1210 cells and upon the survival of mice bearing P388 leukemia, highlighting its potential in anticancer research (Temple et al., 1983).
Alzheimer's Disease Research
In the context of Alzheimer's disease, derivatives of Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate have been used in diagnostic techniques. For instance, radiofluorinated derivatives were utilized alongside positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease (Shoghi-Jadid et al., 2002).
Catalysis and Synthesis
This compound has been implicated in catalysis and synthetic chemistry applications. It has served as a catalyst in the synthesis of polyhydroquinoline derivatives through the Hantzsch condensation reaction in water, offering a green and highly efficient method for producing these compounds (Tajbakhsh et al., 2013).
Heterocyclic Chemistry
This chemical is also a key player in the preparation of new nitrogen-bridged heterocycles, contributing to the one-pot synthesis of 2H-Pyrano(3,2-a)indolizin-2-one derivatives. The use of this compound in these reactions highlights its versatility and utility in the synthesis of complex organic molecules (Kakehi et al., 1995).
Organic Synthesis and Material Science
Further, it has found application in organic synthesis and material science, such as in the survey of reactivity with 2-aminopyridine and Meldrum’s acid, leading to the creation of imidazo[1,2-a]pyridines and related compounds. This showcases its role in the development of new materials and chemical entities with potential applications in various industries (Asadi et al., 2021).
Safety and Hazards
The safety information available indicates that Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds through a palladium-catalyzed process .
Biochemical Pathways
This pathway is critical in regulating cell proliferation, migration, and survival .
Result of Action
Compounds with similar structures have been found to inhibit proliferation, migration, and invasion of non-small cell lung cancer cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-3-15-9(14)10(11,12)8-5-4-7(2)13-6-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXADEANRRGOUFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CN=C(C=C1)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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